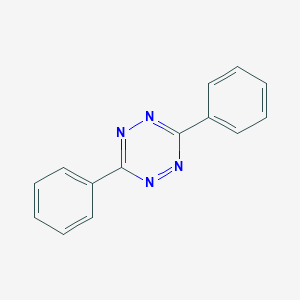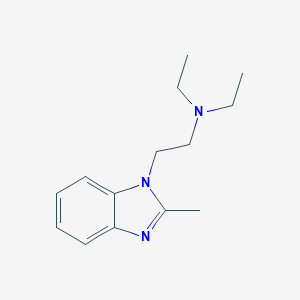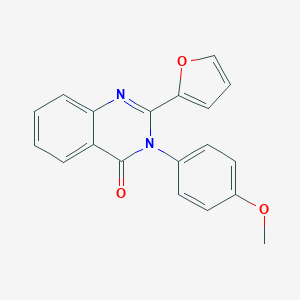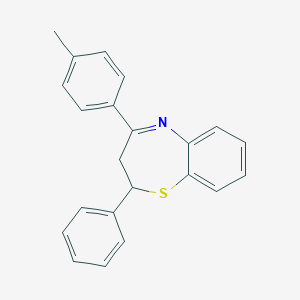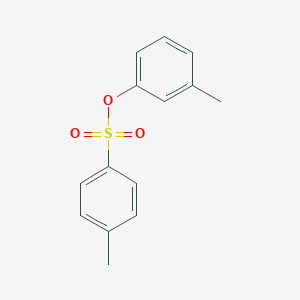
3-Methylphenyl 4-methylbenzene-1-sulfonate
Overview
Description
3-Methylphenyl 4-methylbenzene-1-sulfonate is a chemical compound that is widely used in scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-Methylphenyl 4-methylbenzene-1-sulfonate is not well understood. However, it is believed to interact with biological molecules such as enzymes and proteins, leading to changes in their activity and function. The exact mechanism by which this occurs is still under investigation.
Biochemical And Physiological Effects
Studies have shown that 3-Methylphenyl 4-methylbenzene-1-sulfonate can interact with various biological molecules, leading to changes in their activity and function. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Methylphenyl 4-methylbenzene-1-sulfonate in lab experiments is its high purity and stability. This compound is easy to synthesize and can be obtained in large quantities, making it an ideal reagent for various organic syntheses. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-Methylphenyl 4-methylbenzene-1-sulfonate. One area of research is the development of new fluorescent probes based on this compound for the detection of metal ions in biological samples. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.
Conclusion:
In conclusion, 3-Methylphenyl 4-methylbenzene-1-sulfonate is a unique chemical compound with various potential applications in scientific research. Its synthesis method is relatively simple, and it has been extensively studied for its potential applications in various fields. While there are still many unanswered questions regarding the mechanism of action of this compound, its potential applications in the development of new drugs and pharmaceuticals make it an exciting area of research for the future.
Synthesis Methods
The synthesis of 3-Methylphenyl 4-methylbenzene-1-sulfonate involves the reaction of 3-methylphenol with 4-methylbenzene-1-sulfonyl chloride in the presence of a base. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
3-Methylphenyl 4-methylbenzene-1-sulfonate has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a fluorescent probe for the detection of metal ions in biological samples. Additionally, this compound has been studied for its potential applications in the development of new drugs and pharmaceuticals.
properties
IUPAC Name |
(3-methylphenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-11-6-8-14(9-7-11)18(15,16)17-13-5-3-4-12(2)10-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKTUZZYGHKELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324423 | |
| Record name | 3-Methylphenyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylphenyl 4-methylbenzene-1-sulfonate | |
CAS RN |
3955-72-4 | |
| Record name | NSC406684 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylphenyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)
![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)
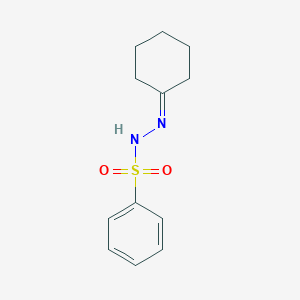
![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)
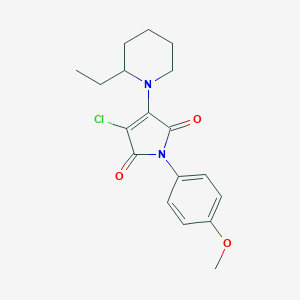
![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)
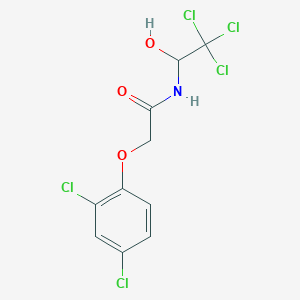

![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
